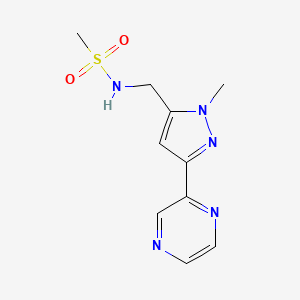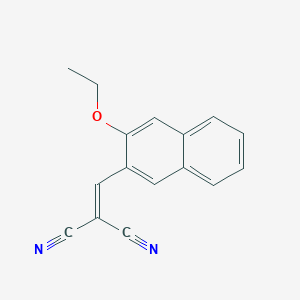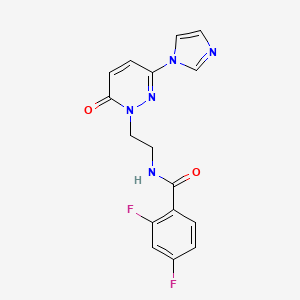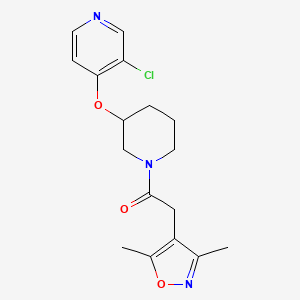![molecular formula C23H16ClF4N5O3S B2783340 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852170-44-6](/img/structure/B2783340.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H16ClF4N5O3S and its molecular weight is 553.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
A notable application is in the development of radioligands for Positron Emission Tomography (PET) imaging. Compounds within this chemical class, particularly those with fluorine atoms allowing for fluorine-18 labeling, have been synthesized for imaging the translocator protein (18 kDa) in the brain, which is implicated in neuroinflammation and neurodegenerative diseases. For instance, Dollé et al. (2008) synthesized [18F]DPA-714, a fluorine-18 labeled compound with high selectivity for the translocator protein, enabling in vivo PET imaging of neuroinflammatory processes (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).
Thrombin Inhibition
Another research avenue explores the compound's analogs as potent thrombin inhibitors. Lee et al. (2007) demonstrated that acetamides with certain fluorophenyl and chlorophenyl substitutions exhibit significant inhibitory activity against thrombin, suggesting potential applications in developing anticoagulant therapies (Lee, L., Kreutter, K., Pan, W., Crysler, C., Spurlino, J., Player, M., Tomczuk, B., & Lu, Tianbao, 2007).
Herbicidal Activity
The structural motif of the compound under discussion has been applied in designing novel herbicides. Wu et al. (2011) synthesized a series of compounds with similar structural features showing good herbicidal activity against various dicotyledonous weeds, highlighting the chemical's potential in agricultural applications (Wu, Daoxin, Sun, Jiong, Huang, Mingzhi, Mo, H., Wang, Xiaoguang, Li, Hong-wei, Ren, Yeguo, Hu, Zhibin, He, Lian, & Yin, D., 2011).
Antimicrobial Agents
Research into analogs of this compound extends into antimicrobial activity. Kerru et al. (2019) developed thienopyrimidine linked rhodanine derivatives, demonstrating effective antimicrobial properties against several bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Kerru, Nagaraju, Maddila, S., Maddila, S., Sobhanapuram, Sreedhar, & Jonnalagadda, S., 2019).
Pharmacokinetics and Drug Metabolism
A crucial aspect of scientific research involving this compound is understanding its pharmacokinetics and metabolism. Dong et al. (2016) studied a thiouracil derivative, PF-06282999, focusing on its metabolism and disposition across animals and humans to assess its potential for treating cardiovascular diseases. The study highlights the importance of physicochemical properties in predicting elimination mechanisms, which is relevant for compounds within the same chemical class (Dong, Jennifer Q., Varma, M., Wolford, A., Ryder, Tim F., Di, L., Feng, B., Terra, S., Sagawa, K., & Kalgutkar, A., 2016).
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF4N5O3S/c1-32-19-17(21(35)33(2)22(32)36)20(31-18(30-19)11-3-6-13(25)7-4-11)37-10-16(34)29-15-9-12(23(26,27)28)5-8-14(15)24/h3-9H,10H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXBZHKROINIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF4N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783259.png)


![Tert-butyl 4-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2783264.png)
![N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2783265.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2783266.png)
![5-[(Naphthalen-1-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2783268.png)

![Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate](/img/structure/B2783275.png)


![2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2783278.png)
